molecular formula C11H12O3 B192829 5,6-Dimethoxy-1-indanone CAS No. 2107-69-9

5,6-Dimethoxy-1-indanone

Cat. No. B192829
CAS RN: 2107-69-9
M. Wt: 192.21 g/mol
InChI Key: IHMQOBPGHZFGLC-UHFFFAOYSA-N
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Patent
US04273773

Procedure details

Phosphorus pentoxide (500 g, 3.5 mol) is added portionwise to a mechanically stirred solution of 3-(3,4-dimethoxyphenyl)propionic acid (100 g, 0.67 mol) in benzene (2500 ml) and the mixture is refluxed for 8 hr. The reaction is slowly poured into ice-water, and the benzene layer is separated and washed with 10% sodium hydroxide and water, dried and evaporated to give 5,6-dimethoxyindan-1-one (60 g), mp 100° C., described by W. H. Perkin and R. Robinson, J. Chem. Soc., 1073 (1907).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
2500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[CH3:15][O:16][C:17]1[CH:18]=[C:19]([CH2:25][CH2:26][C:27]([OH:29])=O)[CH:20]=[CH:21][C:22]=1[O:23][CH3:24]>C1C=CC=CC=1>[CH3:15][O:16][C:17]1[CH:18]=[C:19]2[C:20](=[CH:21][C:22]=1[O:23][CH3:24])[C:27](=[O:29])[CH2:26][CH2:25]2

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
100 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CCC(=O)O
Name
Quantity
2500 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 8 hr
Duration
8 h
CUSTOM
Type
CUSTOM
Details
the benzene layer is separated
WASH
Type
WASH
Details
washed with 10% sodium hydroxide and water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2CCC(C2=CC1OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 60 g
YIELD: CALCULATEDPERCENTYIELD 46.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.